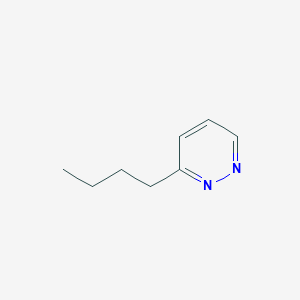

3-Butylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-3-5-8-6-4-7-9-10-8/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQORXRKXJXPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602233 | |

| Record name | 3-Butylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28200-55-7 | |

| Record name | 3-Butylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Pathways for 3 Butylpyridazine

Direct Synthesis Approaches to 3-Butylpyridazine

Direct synthesis methods aim to construct the this compound molecule in a highly efficient manner, either by forming the pyridazine (B1198779) ring with the butyl group already incorporated or by attaching the butyl group directly to a pyridazine scaffold.

Direct alkylation of the pyridazine ring is challenging due to the electron-deficient nature of the diazine system, which deactivates the ring towards standard electrophilic substitution. wikipedia.org Consequently, strategies often rely on activating the pyridazine nucleus or employing highly reactive alkylating agents.

One promising approach involves the activation of the pyridazine nitrogen. The formation of N-methoxypyridazinium salts, for instance, renders the ring highly susceptible to nucleophilic attack by alkyl radicals in a process analogous to the Minisci reaction. nih.gov This method proceeds under neutral conditions, as no acid is required for activation, and the rearomatization step occurs without an external oxidant. The reaction with alkyl radicals generated from sources like organoboranes can lead to monoalkylation, offering a regioselective route to compounds like this compound. nih.gov

The use of organometallic reagents, such as n-butyllithium, is another strategy. While direct addition to pyridazine is possible, it can suffer from a lack of regioselectivity, potentially yielding a mixture of 2- and 4-alkylated products, similar to reactions observed with pyridine (B92270). rsc.orgnih.gov The reaction conditions, including the presence of free metals, can influence the position of alkylation. rsc.org Research on pyridyl alcohols has shown that a proximal alkoxide group can direct the C(6)-alkylation by organolithium reagents, suggesting that strategically placed functional groups could control the regioselectivity of butyl group introduction. nih.gov

Table 1: Comparison of Direct Alkylation Strategies for Pyridazine

| Method | Activating Agent/Reagent | Key Features | Potential Outcome for this compound | Citations |

| Radical Alkylation | N-methoxy salt formation (e.g., with methyl triflate) + Butyl radical source (e.g., from butylborane) | Neutral reaction conditions; No external oxidant needed; Good regioselectivity. | Formation of this compound via C4 or C6 attack depending on substituents. | nih.gov |

| Organometallic Addition | n-Butyllithium | Strong nucleophile; Can react with unsubstituted pyridazine. | Potential for a mixture of isomers; Regioselectivity can be poor. | rsc.orgnih.gov |

| Directed Alkylation | n-Butyllithium with a directing group on the pyridazine ring | A functional group (e.g., alkoxide) directs the alkylation to a specific position. | Potentially high regioselectivity if a suitable directing group is used. | nih.gov |

Development of Novel Cyclization Routes for this compound Formation

Constructing the pyridazine ring from acyclic precursors is a powerful strategy for synthesizing substituted pyridazines with high regiocontrol. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of modern pyridazine synthesis. rsc.orgorganic-chemistry.org This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. rsc.org

To form this compound, a potential pathway involves the reaction of a suitable tetrazine with a butyl-containing dienophile, such as 1-hexyne (B1330390). The regioselectivity of the cycloaddition and subsequent nitrogen extrusion can be controlled by the substituents on both the tetrazine and the alkyne. rsc.org Alternatively, condensation reactions between 1,4-dicarbonyl compounds and hydrazine (B178648) are a classical and effective method. For this compound, this would require a precursor such as a 1,4-keto-aldehyde bearing a butyl group, which would cyclize upon reaction with hydrazine hydrate. thieme-connect.de

More recent developments include Diaza-Wittig reactions and multi-component tandem cyclizations, which offer efficient and modular approaches to highly functionalized pyridazines from simple starting materials. kuleuven.bersc.org

Table 2: Illustrative Cyclization Pathway to this compound

| Reaction Type | Precursors | Key Steps | Product | Citations |

| IEDDA Reaction | 1,2,4,5-Tetrazine + 1-Hexyne | 1. [4+2] cycloaddition between tetrazine (diene) and 1-hexyne (dienophile). 2. Retro-Diels-Alder reaction with extrusion of N₂ to form the aromatic ring. | 3-Butyl-6-H-pyridazine (this compound) | rsc.orgorganic-chemistry.org |

| Dicarbonyl Condensation | Butyl-substituted 1,4-dicarbonyl compound + Hydrazine hydrate | 1. Nucleophilic attack of hydrazine on carbonyl groups. 2. Intramolecular cyclization and dehydration. | This compound | thieme-connect.de |

Synthesis of Pyridazine Derivatives and Precursors Relevant to this compound

The synthesis of functionalized pyridazine precursors, which can be later converted to this compound, provides a versatile and often more controlled synthetic route. Halogenated pyridazines are particularly valuable intermediates.

Halogenated pyridazines serve as versatile handles for introducing a variety of functional groups via cross-coupling reactions. The synthesis of 3-bromopyridazines has been achieved with high regiocontrol through a Lewis acid-mediated IEDDA reaction between 3-bromotetrazine and silyl (B83357) enol ethers. organic-chemistry.org The resulting 3-bromopyridazine (B1282269) can then undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, with butyl-organometallic reagents (e.g., butylboronic acid or butylstannane) to afford this compound. organic-chemistry.org

Direct bromination of a pre-existing butylpyridazine is also a viable strategy. The reaction typically employs brominating agents like N-bromosuccinimide (NBS). The position of bromination will be directed by the electronic effects of both the ring nitrogens and the butyl substituent. For instance, in the bromination of 6-(tert-butyl)pyridazine, the bromine is introduced at the 3-position. This indicates that if this compound were subjected to bromination, substitution would likely occur at other positions on the ring, such as C5 or C6.

Table 3: Synthesis of this compound via Halogenated Intermediates

| Intermediate | Synthesis of Intermediate | Subsequent Reaction | Reagents for Butylation | Citations |

| 3-Bromopyridazine | IEDDA reaction of 3-bromotetrazine and a silyl enol ether. | Suzuki Coupling | n-Butylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base. | organic-chemistry.org |

| 3-Chloropyridazine (B74176) | Reaction of pyridazin-3(2H)-one with POCl₃. | Stille Coupling | Tributyl(butyl)stannane, Pd catalyst. | kuleuven.be |

Modification of Alkyl Side Chains on Pyridazine Frameworks

Once the butyl group is attached to the pyridazine ring, further modifications to the alkyl side chain can be envisioned, although this area is less explored specifically for this compound. Based on general principles of organic chemistry, reactions targeting the alkyl chain would likely involve radical mechanisms, as the electron-deficient pyridazine ring would be unreactive towards many reagents that target the side chains of alkylbenzenes.

Potential transformations could include free-radical halogenation at the C1 or C2 position of the butyl chain using reagents like NBS under photochemical conditions. The resulting halogenated side chain could then undergo nucleophilic substitution to introduce other functional groups. However, controlling the position of such a reaction and avoiding competing reactions with the pyridazine ring would be a significant synthetic challenge. The reactivity might be compared to the modification of alkyl chains on other nitrogen heterocycles, where quaternization of the nitrogen can alter the reactivity of the side chain. researchgate.net

Mechanistic Investigations of this compound Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. For the key cyclization and alkylation reactions, mechanistic studies have provided significant insights.

The mechanism of the IEDDA reaction for pyridazine formation has been investigated using both experimental (NMR, ESIMS) and computational (DFT) methods. rsc.orgbeilstein-journals.org In a Lewis acid-mediated reaction, the catalyst (e.g., boron trifluoride) coordinates to the tetrazine, activating it for the [4+2] cycloaddition with the dienophile. organic-chemistry.org This cycloaddition is followed by a retro-Diels-Alder reaction, which involves the selective extrusion of a molecule of dinitrogen (N₂) to yield the aromatic pyridazine ring. organic-chemistry.orgbeilstein-journals.org

For the radical alkylation of activated pyridazine derivatives, a radical chain mechanism is proposed. nih.gov The process is initiated by a radical initiator or spontaneously by air. In the propagation phase, an alkyl radical adds to the C4 or C6 position of the N-methoxypyridazinium salt. The resulting radical adduct then undergoes fragmentation, eliminating a methoxy (B1213986) radical and forming the alkylated pyridine product. The methoxy radical continues the chain by reacting with the organoborane to generate another alkyl radical. nih.gov This chain process makes the reaction highly efficient.

Elucidation of Reaction Mechanisms and Intermediates

The formation of this compound proceeds through distinct mechanistic pathways, each involving unique intermediates. The electron-deficient nature of the pyridazine ring is a key factor that dictates its reactivity, making it susceptible to nucleophilic attack and a suitable partner in various coupling reactions. thieme-connect.de

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The synthesis of this compound via this route would start from a 3-halopyridazine (e.g., 3-chloropyridazine or 3-bromopyridazine) and a butylboronic acid derivative. The catalytic cycle, which utilizes a palladium complex, involves three primary steps: wikipedia.org

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridazine, forming a Pd(II) complex.

Transmetalation : The butyl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex.

Reductive Elimination : The final step involves the formation of the C-C bond between the pyridazine ring and the butyl group, yielding this compound and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.org

A similar pathway occurs in cobalt-catalyzed cross-coupling reactions, where a butyl Grignard reagent serves as the nucleophilic partner. oup.com

Nucleophilic Addition-Elimination

Direct alkylation can be achieved by reacting organometallic reagents, such as butyllithium (B86547), with appropriately substituted pyridazines. For instance, the reaction of s-BuLi with 3,6-dichloropyridazine (B152260) is known to proceed via an addition-elimination mechanism. thieme-connect.com A similar reaction with n-butyllithium would be expected to follow the same course. The mechanism unfolds as follows:

Nucleophilic Addition : The highly nucleophilic butyl anion from butyllithium attacks one of the electron-deficient carbon atoms of the pyridazine ring (e.g., C-4), breaking the aromaticity and forming a negatively charged dihydropyridazine (B8628806) intermediate (an anionic σ-adduct).

Elimination/Aromatization : The intermediate then rearomatizes. In the case of a 3,6-dichloropyridazine precursor, this can occur through the elimination of a chloride ion and a hydride ion, or through subsequent oxidative treatment. thieme-connect.com

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This pathway constructs the pyridazine ring itself. The reaction involves the [4+2] cycloaddition of an electron-deficient diene (a 1,2,4,5-tetrazine) with an electron-rich or neutral dienophile (an alkyne, such as 1-hexyne to introduce the butyl group). rsc.orgorganic-chemistry.org

Cycloaddition : The tetrazine and 1-hexyne undergo a concerted cycloaddition to form a highly unstable bicyclic adduct.

Retro-Diels-Alder (Denitrogenation) : This adduct spontaneously loses a molecule of dinitrogen (N₂) in a retro-Diels-Alder reaction to yield the aromatic this compound product. rsc.org

Reactivity Profiles and Transformational Chemistry of 3 Butylpyridazine

Electrophilic Substitution Reactions on the Pyridazine (B1198779) Core

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the pyridazine nucleus generally unreactive towards electrophilic aromatic substitution (EAS) reactions compared to benzene. The nitrogen atoms withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the basic nitrogen atoms are protonated, which further increases the deactivation of the ring. Consequently, electrophilic substitution on the pyridazine core is challenging and typically requires harsh reaction conditions.

Influence of the Butyl Group on Pyridazine Reactivity

The presence of a butyl group at the 3-position introduces an electron-donating substituent to the pyridazine ring. Alkyl groups, through an inductive effect (+I), push electron density into the aromatic ring. researcher.lifepreprints.org This effect partially counteracts the deactivating nature of the two ring nitrogens, making the 3-butylpyridazine ring more susceptible to electrophilic attack than the unsubstituted pyridazine.

The butyl group acts as an ortho-para director in typical electrophilic aromatic substitutions. stackexchange.comresearchgate.net In the context of this compound, this directing effect influences the positions of potential electrophilic attack. The positions ortho to the butyl group are C-2 (a nitrogen atom) and C-4. The para position is C-6. The electron-donating nature of the butyl group increases the electron density primarily at the C-4 and C-6 positions. The inherent reactivity of the pyridazine ring, however, favors substitution at the C-4 and C-5 positions, which are beta to the nitrogen atoms and less deactivated. The interplay between the directing effect of the butyl group and the intrinsic reactivity of the pyridazine ring suggests that electrophilic attack, while still difficult, would most likely occur at the C-4 or C-6 positions.

Nucleophilic Substitution Reactions of Substituted Pyridazines

In contrast to its resistance to electrophilic attack, the electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group, such as a halogen, is present on the ring. wur.nl For a hypothetical 3-butyl-6-chloropyridazine, the chlorine atom at C-6 would be readily displaced by a variety of nucleophiles.

The mechanism for this transformation is typically a two-step addition-elimination process. dur.ac.uk The nucleophile first attacks the electron-poor carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The positions most activated for nucleophilic attack on the pyridazine ring are those ortho and para to the ring nitrogens (C-3, C-6, and C-4). stackexchange.com Therefore, a leaving group at the C-3 or C-6 position is particularly labile. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to functionalize halopyridazines. savemyexams.com

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of functionalized pyridazine derivatives, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.ca These reactions typically involve the coupling of a pyridazine halide or triflate with an organometallic reagent. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step in the catalytic cycle, making halogenated pyridazines excellent substrates for these transformations. nih.gov

Suzuki-Miyaura Coupling and Related Methodologies

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds. libretexts.orgslideshare.net This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For a substrate like 3-butyl-6-chloropyridazine, Suzuki-Miyaura coupling provides a powerful method to introduce a wide variety of aryl or heteroaryl substituents at the C-6 position.

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine substrate. uwindsor.ca

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

A variety of palladium catalysts and ligands have been developed to efficiently couple heteroaryl chlorides. uwindsor.caorganic-chemistry.org Electron-rich and bulky phosphine (B1218219) ligands are often employed to promote the challenging oxidative addition and reductive elimination steps. thieme-connect.com

| Pyridazine Substrate | Coupling Partner | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 28 | nih.gov |

| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | N/A (Major Product) | rsc.org |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | THF/H₂O | 70 | mdpi.com |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Toluene | 99 | organic-chemistry.org |

Oxidation and Reduction Chemistry of Pyridazine Systems

The nitrogen atoms in the pyridazine ring can be targeted in both oxidation and reduction reactions. Oxidation of the tertiary nitrogen atoms in this compound can lead to the formation of the corresponding N-oxides. Reagents such as hydrogen peroxide or peroxy acids are commonly used for this transformation. researchgate.netresearchgate.net The resulting pyridazine N-oxides are valuable synthetic intermediates themselves, exhibiting altered reactivity. For instance, they show enhanced reactivity towards both electrophilic and nucleophilic substitution compared to the parent pyridazine. semanticscholar.org Deoxygenation of pyridazine N-oxides can be achieved using reagents like phosphorus trichloride, which restores the original pyridazine ring. thieme-connect.deatamankimya.com

The reduction of the pyridazine ring can be accomplished using various methods. Catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) can reduce the aromatic ring to yield dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. wordpress.comdavuniversity.org The specific product depends on the catalyst, substrate, and reaction conditions. Alternatively, hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. ub.edulibretexts.orglibretexts.org NaBH₄ is a milder reagent that typically reduces ketones and aldehydes, but under certain conditions, it can also reduce activated heterocyclic systems. LiAlH₄ is a much stronger reducing agent and can reduce the pyridazine ring.

Photochemical Reactivity and Light-Induced Transformations of Pyridazine Derivatives

The photochemistry of pyridazine derivatives, particularly pyridazine N-oxides, is a rich area of study leading to complex molecular rearrangements. researcher.lifepreprints.org Upon irradiation with UV light, pyridazine N-oxides can undergo isomerization and ring-opening reactions. researchgate.netacs.org

A common photochemical pathway for substituted pyridazine N-oxides involves isomerization to a transient diazo intermediate. preprints.orgresearchgate.net This intermediate can then follow several reaction pathways. It may undergo a ring-closure reaction to form a pyrazole (B372694) derivative, or it can lose a molecule of nitrogen to yield a furan (B31954) derivative. preprints.orgacs.org For example, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide results in a mixture of 3-benzoyl-5-phenylpyrazole and 2,5-diphenylfuran. preprints.orgresearchgate.net In the case of 3-phenylpyridazine (B76906) N-oxide, the primary product is 2-phenylfuran, as the intermediate diazo compound preferentially loses nitrogen. preprints.org These transformations highlight the utility of photochemistry to access different heterocyclic scaffolds from a single pyridazine precursor. acs.orgunige.chacs.org

Photoinduced Processes in Butylpyridazine Derivatives

The photochemistry of pyridazine and its derivatives, while not as extensively studied as that of other aromatic systems, involves several key processes. These reactions are typically initiated by the absorption of ultraviolet light, leading to the formation of excited states that can undergo various transformations. For alkyl-substituted pyridazines, photoinduced processes can include valence isomerization and rearrangements.

Research on related alkylated pyridines has shown that photolysis can lead to the formation of stable valence isomers. For instance, the irradiation of certain perfluoro-tri- and -tetra-alkylpyridines results in the formation of 2-azabicyclo[2.2.0]hexa-2,5-diene derivatives. rsc.org This type of photoisomerization represents a significant structural transformation of the aromatic ring into a strained bicyclic system. The stability of these photoisomers can vary, with some reverting to the original pyridine (B92270) structure upon heating, while others exhibit considerable stability at room temperature. rsc.org While direct studies on this compound are not available, it is plausible that the pyridazine ring in this compound could undergo similar valence isomerization upon irradiation.

The general mechanism for such photoreactions involves the excitation of the pyridazine ring to an excited singlet or triplet state, followed by intramolecular cyclization to form the bicyclic isomer. The nature and position of the substituents on the ring can influence the efficiency of this process and the stability of the resulting photoisomer.

A summary of photoinduced valence isomerization in related pyridine compounds is presented in the table below.

| Irradiated Compound | Photoinduced Product | Stability of Product |

| Perfluoro-tetra-alkylpyridines | 2-Azabicyclo[2.2.0]hexa-2,5-diene derivatives | Stable at room temperature for several months |

| Perfluoro-tri-alkylpyridines | 2-Azabicyclo[2.2.0]hexa-2,5-diene derivatives | Rearranges to pyridine derivative at 160 °C |

This table presents data for related pyridine compounds to infer potential reactivity for butylpyridazine derivatives.

Stability under Photolytic Conditions

Studies on the photocatalytic degradation of various N-heterocyclic aromatics have indicated that pyridazine is more resistant to degradation than pyridine and pyrazine. This has been attributed to the arrangement of the nitrogen atoms within the ring, which can affect the susceptibility to attack by photogenerated reactive species like hydroxyl radicals.

In the context of substituted pyridazines, some fused-ring derivatives have been reported to exhibit reasonable stability in solution and in air at room temperature, which suggests a degree of intrinsic stability for the pyridazine core. researchgate.net However, the presence of certain functional groups can render pyridazine derivatives photolabile. For example, some pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been shown to be unstable under photolytic conditions.

For this compound, the butyl group, being a simple alkyl substituent, is not expected to be a major chromophore and is unlikely to directly participate in the initial absorption of UV light. However, it can influence the stability of the pyridazine ring through its electronic donating and steric effects. The specific impact of the butyl group on the photolytic stability of the pyridazine ring has not been experimentally detailed in the available literature.

The following table summarizes the relative photostability of the parent pyridazine ring in comparison to other related heterocycles under specific photocatalytic conditions.

| Compound | Relative Rate of Photodegradation |

| Pyridine | Higher |

| Pyrazine | Intermediate |

| Pyridazine | Lower |

This table is based on general findings for the parent heterocycles and serves to provide context for the potential photostability of this compound.

Derivatization Strategies and Structure Research Activity Relationships of 3 Butylpyridazine Analogues

Design and Synthesis of Novel 3-Butylpyridazine Derivatives

The synthesis of novel this compound derivatives can be approached by modifying the pyridazine (B1198779) ring itself or by altering the butyl side chain. These modifications allow for the introduction of a wide array of functional groups, leading to diverse chemical properties and potential applications.

The pyridazine ring is an electron-deficient system, which makes it susceptible to nucleophilic substitution reactions. This intrinsic reactivity provides a basis for introducing various functional groups.

One common strategy involves the synthesis of pyridazinone derivatives, which can be subsequently functionalized. For instance, a ketone can be treated with glyoxylic acid to form an intermediate that, upon reaction with hydrazine (B178648), yields a pyridazinone. This pyridazinone can then undergo direct alkylation or be converted to a pyridazinethione, which can be further alkylated. nih.gov While this method has been applied to more complex systems, the core strategy is applicable to the synthesis of this compound analogues.

Another approach is the N-oxidation of the pyridazine ring. For 3-alkylpyridazines, this can lead to a mixture of 1- and 2-oxides. The regioselectivity of this reaction is influenced by the steric bulk of the alkyl group. thieme-connect.de These N-oxides can then serve as intermediates for further functionalization.

Cross-coupling reactions are also a powerful tool for derivatizing the pyridazine core. For example, palladium-mediated cross-coupling reactions of chloropyridazine derivatives with various partners can introduce new substituents. nih.gov A general route to substituted pyridazines involves the inverse-electron-demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl-enol ether, which can yield functionalized pyridazines with high regioselectivity. uzh.ch Downstream functionalization of the resulting bromopyridazines can be achieved through various cross-coupling protocols. uzh.ch

A novel synthesis of 4,5-di-t-butylpyridazine has been reported starting from 3,4-di-t-butylthiophene 1,1-dioxide. This multi-step process involves a bis-adduct formation, followed by methanolysis and air-oxidation to yield the final product. clockss.org This suggests that highly substituted alkylpyridazines can be synthesized through specific cycloaddition pathways.

Modification of the butyl side chain offers another avenue for creating diverse this compound analogues. One direct method for functionalizing the alkyl side chain is through chlorination. For instance, a 3-alkylpyridazine derivative has been successfully chlorinated at the benzylic-like position using trichloroisocyanuric acid (TCCA) under polar reaction conditions. nih.gov This chlorinated intermediate can then be subjected to nucleophilic substitution to introduce a variety of functional groups. wisc.edu

While not specific to this compound, the sodium-catalyzed reaction of 3-ethylpyridine (B110496) with ethylene (B1197577) has been shown to produce 3-s-butylpyridine, demonstrating a method for elongating and branching the alkyl chain. rsc.org Such strategies could potentially be adapted for the diversification of the butyl group in this compound.

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing efficient synthetic routes and predicting its behavior in different chemical environments.

The electronic properties of the pyridazine ring significantly influence its reactivity. The presence of two adjacent nitrogen atoms makes the ring electron-deficient and affects the pKa of the ring carbons. nih.gov The C-3 hydrogen of pyridazine, for example, is a better C-H bond donor than the C-2 hydrogen of pyridine (B92270). nih.gov This has implications for reactions involving deprotonation at this position.

The introduction of substituents on the pyridazine ring can further modulate its electronic properties. Electron-donating groups will increase the electron density of the ring, potentially making it more susceptible to electrophilic attack and less so to nucleophilic attack. Conversely, electron-withdrawing groups will have the opposite effect. The position of the substituent is also critical. For instance, in aminopyridazine derivatives, the aromaticity of the ligand can be enhanced by creating an electron-rich environment near the 3-amino cationic center, which is crucial for its interaction with receptors. dovepress.com

The reactivity of the alkyl side chain is also influenced by the pyridazine ring. The heterobenzylic C-H bonds of alkyl-substituted pyridazines are activated, making them amenable to reactions like chlorination. nih.govwisc.edu The specific conditions required for such reactions, however, highlight the unique reactivity of these compounds compared to their benzylic counterparts. nih.gov

Structure-Activity Relationship (SAR) Investigations in Chemical Research Applications

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of this compound and assessing the impact on its interaction with a biological target, researchers can identify key structural features required for potency and selectivity.

The steric and electronic properties of substituents on the this compound scaffold play a critical role in determining its binding affinity for a given target.

In a study of pyridazine derivatives as acetylcholinesterase (AChE) inhibitors, several key SAR observations were made. nih.gov The introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for both AChE-inhibitory activity and selectivity over butyrylcholinesterase (BuChE). nih.gov This suggests that a bulky group, such as the butyl group at the 3-position, could have a significant impact on binding. Furthermore, various substitutions at the C-6 position were well-tolerated, leading to derivatives with equivalent or slightly improved activity. nih.gov

The following table summarizes the SAR findings for a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as AChE inhibitors. nih.gov

| Compound | R5 | R6 | IC50 (nM, eeAChE) |

| 1 | H | Phenyl | 120 |

| 4a | Methyl | Phenyl | 50 |

| 4c | Methyl | Phenyl | 21 |

| 4g | Indeno | - | 10 |

In another study focusing on imidazo[1,2-b]pyridazine (B131497) derivatives as ligands for β-amyloid plaques, the substitution pattern on the pyridazine ring was also found to be critical. nih.govacs.org For example, a 6-methylthio analogue showed higher binding affinity than a 6-methoxy analogue. nih.govacs.org The replacement of a phenyl ring with a pyridinyl or thiophenyl ring significantly reduced binding affinity, indicating the importance of the specific aromatic system for the interaction. nih.govacs.org

The table below illustrates the impact of substituents on the binding affinity of imidazo[1,2-b]pyridazine derivatives for Aβ aggregates. nih.gov

| Compound | R2 | R6 | Ki (nM) |

| 3 | 4'-(Dimethylamino)phenyl | OMe | 37.0 |

| 4 | 4'-(Dimethylamino)phenyl | SMe | 11.0 |

| 5 | 4'-(Dimethylamino)phenyl | O(CH2)2F | 103.2 |

| 16a | 2-Pyridinyl | SMe | >1000 |

For triazolo[4,3-b]pyridazine ligands of the benzodiazepine (B76468) receptor, electronic parameters such as the molecular electrostatic potential and ionization potential were found to be significant in explaining the binding activity. nih.gov The dipole moment orientation, influenced by the substituents, was also considered a key factor in the docking of these ligands to the receptor. nih.gov These findings underscore the importance of both steric bulk and electronic distribution in achieving high ligand-binding affinity. The butyl group in this compound, with its specific size and electron-donating character, would therefore be expected to significantly influence the interaction of its derivatives with biological targets.

Impact of Structural Analogues on Catalytic Performance

The catalytic activity of metal complexes is profoundly influenced by the electronic and steric properties of their ligands. Analogues of this compound can serve as effective ligands in various catalytic transformations, with structural modifications directly impacting their performance.

The nitrogen atoms of the pyridazine ring in this compound analogues can coordinate with a variety of transition metals, including ruthenium, iron, and copper, to form catalytically active complexes. oup.comrsc.orgmdpi.com The nature and position of substituents on the pyridazine ring, as well as modifications to the butyl chain, can modulate the electron density at the metal center and the steric environment around it, thereby influencing the catalytic efficiency, selectivity, and stability of the complex.

For instance, the introduction of electron-donating groups on the pyridazine ring can enhance the electron-donating ability of the ligand, which may, in turn, increase the catalytic activity of the metal center in certain oxidation or reduction reactions. Conversely, electron-withdrawing groups can decrease the electron density at the metal, which might be favorable for reactions requiring a more electrophilic catalyst.

The steric bulk of the ligand is another critical factor. Modifications to the butyl group, such as branching or the introduction of bulky substituents, can create a specific steric environment around the metal center. This can influence the substrate selectivity of the catalyst by favoring the binding of certain substrates over others. For example, in transfer hydrogenation reactions, the steric profile of the ligand can significantly affect the stereoselectivity of the reduction. mdpi.com

The table below illustrates the hypothetical impact of structural modifications to this compound analogues on the catalytic performance of their corresponding metal complexes in a generic catalytic reaction.

| Analogue | Structural Modification | Predicted Impact on Catalytic Activity | Predicted Impact on Selectivity |

| 3-Butyl-6-methylpyridazine | Addition of an electron-donating methyl group | Potential increase in activity for oxidative reactions | May influence regioselectivity due to steric hindrance |

| 3-Butyl-6-chloropyridazine | Addition of an electron-withdrawing chloro group | Potential increase in activity for reactions favoring electrophilic catalysts | May alter electronic interactions with the substrate |

| 3-(2-Methylpropyl)pyridazine | Isomerization of the butyl chain to isobutyl | Increased steric bulk near the coordination site | Potential for enhanced stereoselectivity |

| 3-Butyl-4,5-dibromopyridazine | Introduction of multiple electron-withdrawing groups | Significant modification of electronic properties, potentially leading to higher catalytic activity in specific reactions. oup.com | May enhance selectivity through a combination of steric and electronic effects |

These examples highlight the importance of systematic structural modifications in the design of tailored catalysts for specific applications. The interplay between electronic and steric effects is complex, and the optimal ligand structure is often determined empirically through the synthesis and screening of a library of analogues.

Optimization of Molecular Probes for Research Assays

Molecular probes are essential tools in biomedical research for the visualization and quantification of biological targets and processes. nih.gov Fluorescent probes, in particular, offer high sensitivity and are widely used in various research assays, including fluorescence microscopy and flow cytometry. The this compound scaffold can be incorporated into the design of novel fluorescent probes, with its structural features influencing key properties such as quantum yield, Stokes shift, and target specificity.

The optimization of this compound-based molecular probes involves several key strategies:

Fluorophore Conjugation: The pyridazine ring itself is not inherently fluorescent. Therefore, a common strategy is to conjugate a known fluorophore to the this compound scaffold. The choice of fluorophore will determine the excitation and emission wavelengths of the probe. The butyl chain can serve as a linker to attach the fluorophore, and its length and flexibility can be adjusted to optimize the photophysical properties of the conjugate.

Targeting Moiety Introduction: To achieve specificity for a particular biological target, a targeting moiety can be incorporated into the probe's structure. This could be a small molecule, peptide, or antibody fragment that binds with high affinity to the target of interest. The this compound core can be functionalized at various positions to allow for the attachment of these targeting groups.

Modulation of Physicochemical Properties: The butyl group imparts lipophilicity to the molecule, which can influence its cell permeability and subcellular localization. By modifying the butyl chain or introducing polar functional groups elsewhere on the pyridazine ring, the solubility and distribution of the probe within a biological system can be fine-tuned. This is crucial for ensuring that the probe reaches its intended target.

The table below outlines potential strategies for optimizing this compound-based molecular probes for research assays.

| Optimization Goal | Derivatization Strategy | Rationale | Example Modification |

| Enhance Fluorescence Quantum Yield | Conjugation of a rigid, planar fluorophore | Reduces non-radiative decay pathways, leading to brighter fluorescence. | Attachment of a Bodipy or fluorescein (B123965) moiety. rsc.orgsioc-journal.cn |

| Increase Target Specificity | Introduction of a high-affinity binding ligand | Ensures that the probe selectively binds to the target of interest, reducing off-target signals. | Covalent attachment of a known enzyme inhibitor or receptor ligand. |

| Improve Cell Permeability | Increase lipophilicity | Facilitates passive diffusion across cell membranes. | Extension of the butyl chain or introduction of additional alkyl groups. |

| Enhance Water Solubility | Introduction of polar functional groups | Improves solubility in aqueous biological media. | Incorporation of hydroxyl, carboxyl, or amino groups on the pyridazine ring. |

| Shift Emission to Near-Infrared | Use of a NIR-emitting fluorophore | Allows for deeper tissue penetration and reduced autofluorescence in biological imaging. mdpi.com | Conjugation with a cyanine (B1664457) dye. |

The rational design and systematic optimization of this compound-based molecular probes, guided by an understanding of structure-property relationships, hold the potential to yield valuable tools for advancing biomedical research.

Advanced Spectroscopic and Structural Elucidation of 3 Butylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise arrangement of atoms within a molecule.

High-Resolution 1H and 13C NMR for Structural Confirmation

High-resolution 1H and 13C NMR spectra provide definitive evidence for the structure of 3-butylpyridazine. In the 1H NMR spectrum, distinct signals corresponding to the protons of the butyl group and the pyridazine (B1198779) ring are observed. The chemical shifts and coupling patterns of these protons allow for their unambiguous assignment.

Similarly, the 13C NMR spectrum displays a unique signal for each carbon atom in the molecule, consistent with the proposed structure. The chemical shifts of the carbon atoms in the pyridazine ring are characteristic of aromatic heterocyclic systems, while the signals for the butyl chain appear in the expected aliphatic region. The natural abundance of the 13C isotope is low, which, combined with a lower gyromagnetic ratio compared to protons, results in lower sensitivity for 13C NMR measurements, making them more time-consuming. ceitec.cz Routine 13C NMR spectra are often measured with broadband proton decoupling to simplify the spectrum and enhance sensitivity. ceitec.cz

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.40-8.55 | m | 2H | Pyridazine-H |

| 7.15-7.30 | m | 1H | Pyridazine-H |

| 2.55-2.65 | t | 2H | -CH2- (alpha to ring) |

| 1.55-1.70 | m | 2H | -CH2- |

| 1.30-1.45 | m | 2H | -CH2- |

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 150.8 | C (pyridazine) |

| 148.2 | C (pyridazine) |

| 137.5 | C (pyridazine) |

| 124.1 | C (pyridazine) |

| 33.4 | -CH2- (alpha to ring) |

| 31.2 | -CH2- |

| 22.5 | -CH2- |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To further confirm the structural assignments and elucidate the connectivity between atoms, various 2D NMR techniques are employed. uky.edu

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. github.iomagritek.com This is instrumental in tracing the connectivity within the butyl chain and between the protons on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. github.iomagritek.com This technique is crucial for assigning the 13C signals based on the already assigned 1H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. github.iomagritek.com This is particularly useful for establishing the connection between the butyl chain and the pyridazine ring by observing correlations between the alpha-protons of the butyl group and the carbons of the pyridazine ring. It is also the primary method for identifying and assigning quaternary carbons. magritek.com

The collective data from these 2D NMR experiments provide a detailed and unambiguous map of the molecular structure of this compound. researchgate.netrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific functional groups. nih.gov The C-H stretching vibrations of the butyl group are observed in the 2800-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridazine ring typically appears above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridazine ring give rise to absorptions in the 1400-1600 cm⁻¹ region. spectroscopyonline.com The presence of these bands confirms the key functional moieties of the molecule. The development of methods using probe molecules like pyridine (B92270) derivatives allows for the clear distinction between Brønsted and Lewis acid sites via IR spectroscopy. acs.org

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960 | C-H stretch | Alkyl |

| ~2930 | C-H stretch | Alkyl |

| ~2870 | C-H stretch | Alkyl |

| ~1590 | C=N stretch | Pyridazine ring |

| ~1570 | C=C stretch | Pyridazine ring |

| ~1460 | C-H bend | Alkyl |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements IR spectroscopy by providing information on non-polar or weakly polar bonds. dbc.wroc.pl The Raman spectrum of this compound would be expected to show strong signals for the C-C backbone of the butyl group and the symmetric stretching vibrations of the pyridazine ring. For instance, in related pyridine derivatives, the totally symmetric ring breathing mode is a characteristic Raman band. researchgate.net The study of related compounds like methyl(4-t-butylpyridine)cobaloxime has utilized Raman spectroscopy to assign specific metal-ligand stretching vibrations. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. elte.hu The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the pyridazine ring. The pyridazine ring contains both π-bonds and non-bonding electrons (on the nitrogen atoms), which allows for these types of transitions. elte.hu The position and intensity of these absorption bands are influenced by the conjugation within the aromatic system and the presence of the alkyl substituent. The extended conjugation in aromatic systems typically leads to absorptions at longer wavelengths. elte.hu

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Type of Transition | Chromophore |

|---|---|---|

| ~245 | π → π* | Pyridazine ring |

The comprehensive analysis of this compound using these advanced spectroscopic techniques provides a robust and detailed understanding of its molecular structure and electronic characteristics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical method for determining the molecular weight and structural features of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry provides essential data for its identification. orgchemboulder.comwikipedia.org

The mass spectrum of this compound, which has a molecular weight of 136.21 g/mol , is characterized by a molecular ion (M+) peak at an m/z (mass-to-charge ratio) of 136. This peak confirms the molecular mass of the entire molecule after it has lost one electron. nist.govsavemyexams.com The fragmentation of the molecular ion provides insight into the compound's structure. A common fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring, which in this case would be the loss of a propyl radical (•C3H7), leading to a significant fragment ion. Another characteristic fragmentation is the McLafferty rearrangement, where a γ-hydrogen from the alkyl chain is transferred to the heteroaromatic ring, followed by cleavage of the Cα-Cβ bond, resulting in the loss of an alkene—in this case, propene (C3H6). msu.edu

In alkyl-substituted pyridines, a notable fragmentation is the loss of the alkyl chain, except for the alpha-carbon, with a hydrogen transfer back to the ring. For this compound, this would correspond to the loss of a 42 u fragment (C3H6), resulting in a peak at m/z 94. Subsequent fragmentation of the pyridazine ring itself would lead to smaller characteristic ions. The analysis of fragmentation patterns is crucial for distinguishing between isomers that might have the same molecular weight. savemyexams.commsu.edu

Table 1: Key Mass Spectrometry Data for this compound This table is generated based on typical fragmentation patterns for alkyl-substituted pyridazines.

| m/z Value | Interpretation |

|---|---|

| 136 | Molecular Ion (M+) |

| 121 | [M - CH3]+ (Loss of a methyl radical) |

| 107 | [M - C2H5]+ (Loss of an ethyl radical) |

X-ray Diffraction Analysis of this compound and Its Co-crystals/Complexes

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Crystallographic Studies of Pyridazine-Containing Architectures

The pyridazine ring is a valuable component in supramolecular chemistry and crystal engineering, frequently used as a ligand to connect metal centers in coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org The two adjacent nitrogen atoms of the pyridazine ring can act as a chelating or, more commonly, a bridging ligand, linking metal ions to form diverse architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. researchgate.netnih.gov

For example, studies on copper(I) coordination polymers with pyridazine ligands show the pyridazine molecule bridging copper centers to form double chains or sheet-like structures. nih.gov In other research, pyridazine-containing dicarboxylic acids have been used as linkers to assemble a variety of coordination polymers with different metal ions, where the pyridazine unit plays a crucial role in the final structure. acs.org Similarly, silver(I) has been shown to form complexes with substituted bis(2-pyridyl)pyridazines, creating dimeric structures where the pyridazine ligands bridge the metal centers. publish.csiro.au The crystallographic data from these studies consistently demonstrate the ability of the pyridazine core to act as a versatile building block in the construction of complex, functional materials. researchgate.netcrystallography.net

Table 2: Representative Crystallographic Data for Pyridazine-Containing Structures This table includes examples of different types of structures where the pyridazine moiety is a key component.

| Compound/Complex Type | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| catena-[CuCl(μ2-pyridazine-N,N')] nih.gov | Orthorhombic | Pnma | Pyridazine ligands connecting CuCl chains to form double chains. nih.gov |

| Fused Triazolo-pyridazine rsc.org | Monoclinic | P21/c | Planar, fused heterocyclic ring system. rsc.org |

| Cobalt(II)-pyridazine Coordination Polymer iucr.org | Monoclinic | C2/m | Bridging pyridazine ligands linking Co2+ cations into chains. iucr.org |

Computational Chemistry and Theoretical Investigations of 3 Butylpyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It has become a popular and versatile tool in chemistry for calculating molecular properties and reaction mechanisms. wikipedia.orgsumitomo-chem.co.jp

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of 3-butylpyridazine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comdergipark.org.tr A larger gap suggests higher stability and lower reactivity. dergipark.org.tr

The distribution of electron density in these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. For instance, in similar heterocyclic systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net This analysis helps in understanding how this compound will interact with other reagents. iqce.jpmasterorganicchemistry.com

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies, indicating chemical reactivity |

Calculation of Energetics and Transition States for Reaction Pathways

DFT is a valuable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. escholarship.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the favorability and kinetics of various reaction pathways. sumitomo-chem.co.jp The activation energy, which is the energy difference between the reactants and the transition state, dictates the rate of a reaction. sumitomo-chem.co.jp

For example, in studying a reaction like an electrophilic aromatic substitution on the pyridazine (B1198779) ring, DFT calculations can identify the most likely site of attack by comparing the activation energies for substitution at different positions. These calculations can also provide detailed geometries of the transition state structures, offering a deeper understanding of the reaction mechanism at a molecular level. rsc.orgarxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. bonvinlab.org For this compound, MD simulations can provide insights into the conformational flexibility of the butyl chain and how the molecule interacts with its environment, such as solvent molecules or other reagents. mdpi.commdpi.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, integrating both DFT and MD methods, is a powerful approach to unraveling complex reaction mechanisms. researchgate.netrsc.orgresearchgate.net For reactions involving this compound, computational studies can help to distinguish between different possible mechanistic pathways that might be difficult to differentiate experimentally. researchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A significant application of computational chemistry is the prediction of chemical reactivity. rsc.org For this compound, this includes predicting where a reaction is most likely to occur (regioselectivity) and which stereoisomer is preferentially formed (stereoselectivity). mdpi.com

DFT-based reactivity descriptors, derived from the electronic structure, can be used to predict the most nucleophilic or electrophilic sites in the molecule. rsc.orgchemrxiv.org For example, the regioselectivity of an electrophilic attack on the pyridazine ring can be predicted by calculating the relative energies of the intermediates formed by attack at different positions. rsc.org Similarly, computational models can predict the stereochemical outcome of reactions at a chiral center or involving the formation of new stereocenters. mdpi.com Machine learning models are also being developed to predict regioselectivity with high accuracy. chemrxiv.orgchemrxiv.orgnih.gov

Computational Studies on Ligand Binding and Molecular Recognition in Model Systems

The principles of molecular recognition, which govern how molecules selectively bind to one another, are fundamental in biological and chemical systems. mdpi.comuu.se Computational methods are widely used to study the binding of small molecules like this compound to larger host molecules, such as proteins or synthetic receptors. hilarispublisher.comunibas.chnaiss.se

Molecular docking and MD simulations can predict the preferred binding pose and estimate the binding affinity of this compound within a receptor's binding site. hilarispublisher.comnih.govnih.gov These studies can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govalbany.edu This information is invaluable for understanding the molecule's biological activity or for designing new molecules with improved binding properties. albany.edu

Advanced Research Applications of 3 Butylpyridazine

Utilization as a Building Block in Complex Heterocyclic Synthesis

The pyridazine (B1198779) core is a fundamental component in a wide array of polycyclic and fused heterocyclic systems, many of which are of interest in medicinal and materials chemistry. researchgate.net 3-Butylpyridazine, as a substituted pyridazine, offers a strategic starting point for creating more elaborate molecular architectures. The butyl group can influence solubility and steric interactions, while the pyridazine ring provides reactive sites for annulation and functionalization.

While direct, named reactions exclusively starting from this compound to form polycyclic systems are not extensively documented, the principles of heterocyclic synthesis allow for its clear potential as a building block. The pyridazine ring can participate in various cyclization strategies to construct fused systems. For instance, methods like the Fischer indole (B1671886) synthesis, which involves the ring closure of phenylhydrazones, demonstrate a classic approach to fusing rings onto a nitrogen-containing core. uomustansiriyah.edu.iq More advanced cascade reactions, often mediated by bases or transition metals, enable the rapid assembly of complex polycyclic scaffolds from simpler heterocyclic precursors. nih.gov

The synthesis of BN-embedded polycyclic aromatic hydrocarbons (PAHs) offers a pertinent example of how pyridazine-like structures are incorporated into fused systems. frontiersin.org In these syntheses, a nitrogen-containing heterocycle can chelate with a boron precursor, followed by an electrophilic cyclization to form a new fused ring. frontiersin.org This strategy highlights the utility of the nitrogen atoms in the pyridazine ring to direct the formation of complex, multi-ring structures. The table below summarizes relevant synthetic strategies that could be adapted for building complex structures from pyridazine derivatives.

| Synthetic Strategy | Description | Potential Application to Pyridazine Core | Reference |

|---|---|---|---|

| Bischler–Napieralski Synthesis | Cyclodehydration of a β-arylethylamide using an acid catalyst to form a dihydroisoquinoline, which is then dehydrogenated. | Could be adapted to fuse a ring system onto the pyridazine core by starting with an appropriately substituted N-acylaminoethyl-pyridazine. | uomustansiriyah.edu.iq |

| Cascade Cyclization | A multi-step reaction sequence that occurs in one pot, often forming multiple rings and stereocenters simultaneously. A base-mediated cascade between malonate esters and acrolein can create complex polycyclic systems. | A functionalized this compound could be designed to participate in a cascade reaction, leading to novel fused pyridazine heterocycles. | nih.gov |

| [3+2] Cycloaddition | Reaction involving a 1,3-dipole with a dipolarophile to create a five-membered ring. Glycine-based cycloadditions are used to synthesize pyrrolidine-containing polycyclic compounds. | The pyridazine ring could be functionalized with a dipolarophile to react with an azomethine ylide, fusing a pyrrolidine (B122466) ring to the core structure. | mdpi.com |

| Chelation and Electrophilic Cyclization | Chelation of a nitrogen heterocycle with a boron trihalide (BX₃), followed by an intramolecular electrophilic attack to form a B-N containing fused ring. | This compound could chelate with a Lewis acid like BCl₃, initiating a cyclization to create a fused borazine-pyridazine system. | frontiersin.org |

Applications in Coordination Chemistry

The two nitrogen atoms of the pyridazine ring make it an excellent candidate for use as a ligand in coordination chemistry. Ligands containing the pyridazine moiety can coordinate to transition metals, forming complexes with diverse structural and electronic properties. The butyl substituent on the 3-position can sterically and electronically tune the resulting metal complex, influencing its geometry, stability, and reactivity.

This compound can act as a simple monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. More commonly, it serves as a precursor for multidentate ligands, which can bind to a metal through multiple atoms, an effect known as chelation. libretexts.org For example, pyridazine derivatives have been incorporated into "scorpionate" ligands. A notable example involves a ligand derived from 6-tert-butylpyridazine-3-thione, which reacts with zinc halides to form hexameric, torus-shaped complexes. mdpi.com In this case, the pyridazine units are linked through a borate (B1201080) hub to create a polydentate ligand that encapsulates multiple metal centers. mdpi.com

Pincer-type ligands, which bind to a metal in a facial, tridentate manner, often feature a central pyridine (B92270) ring flanked by two donor groups. Research on 2,6-bis(1H-pyrazol-3-yl)pyridines shows that these rigid structures are highly effective in stabilizing transition metal complexes and facilitating catalytic reactions. mdpi.com By analogy, a this compound unit could be incorporated into such designs to modulate the electronic properties of the resulting complex. The electron-withdrawing nature of the pyridazine ring, compared to pyridine, can impact the electron density at the metal center. The butyl group provides steric bulk, which can protect the metal's active site and influence substrate approach.

| Ligand Type / Precursor | Metal Examples | Key Structural Feature | Reference |

|---|---|---|---|

| Thiopyridazine-based Scorpionate | Zinc (Zn) | Tris(thiopyridazinyl)borate ligand forming hexanuclear macrocyclic complexes. The tert-butyl group is key to the structure. | mdpi.com |

| Pincer-type Pyrazolyl-Pyridine | Iron (Fe), Ruthenium (Ru), Iridium (Ir) | A rigid framework that enforces a specific coordination geometry, often used in catalysis. | mdpi.comresearchgate.net |

| Pentadentate Pyridine-based (PY5) | Manganese (Mn), Iron (Fe), Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn) | Strongly chelating ligand that imposes a square-pyramidal or distorted-octahedral geometry on the metal center. | researchgate.net |

| Schiff Base Hydrazone Ligand | Cadmium (Cd), Lead (Pb) | Derived from isonicotinohydrazide, these ligands form complexes with demonstrated urease inhibition activity. | ijper.org |

Transition metal complexes containing pyridazine or related pyridine-based ligands are actively researched for their catalytic properties. researchgate.net The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity throughout a catalytic cycle. While specific catalytic applications of a simple this compound complex are not prominent, the principles derived from related systems are directly applicable.

For example, iridium complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze hydrogen evolution from formic acid. mdpi.com In such systems, the electronic properties of the heterocyclic ligand are critical for the catalytic activity. The introduction of a butyl group onto the pyridazine ring could influence the catalyst's performance by altering its solubility in organic solvents and by modifying the electronic environment of the metal center. Similarly, platinum complexes bearing bipyridine ligands are effective catalysts for hydroarylation reactions. rsc.org The selectivity and efficiency of these catalysts can be controlled by modifying the ligands around the metal. The steric hindrance provided by a butyl group could enhance selectivity in certain reactions by controlling how substrates approach the catalytic site.

Contribution to Materials Science Research

The field of materials science leverages the unique properties of organic molecules to create functional materials for electronics, energy, and other advanced technologies. nrel.govspringer.comschrodinger.com Pyridazine and its derivatives are of significant interest due to their inherent electronic properties, thermal stability, and synthetic versatility.

Pyridazine is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This property makes pyridazine-containing molecules suitable for use as electron-transporting materials (ETMs) in devices like organic light-emitting diodes (OLEDs). rsc.org In an OLED, an effective ETM must facilitate the smooth injection of electrons from the cathode and block the passage of holes, which requires a deep highest occupied molecular orbital (HOMO) and a suitable lowest unoccupied molecular orbital (LUMO). rsc.org

The this compound unit can be incorporated into larger conjugated systems to create functional materials. The butyl group serves several important functions:

Solubility: It enhances the solubility of the molecule in common organic solvents, which is crucial for solution-based processing of thin films for devices.

Morphology: It can disrupt intermolecular packing (π-π stacking) in the solid state, which can prevent aggregation-caused quenching of fluorescence and improve the amorphous film-forming quality.

Electronic Tuning: While primarily an alkyl group, it can subtly influence the electronic energy levels of the molecule.

A practical example of a related compound is 4-tert-butylpyridine, which is widely used as an additive in perovskite solar cells to improve device efficiency and long-term stability. rsc.org It is believed to passivate defects at the perovskite surface. Similarly, this compound could be explored for similar interfacial engineering roles. Furthermore, the synthesis of ionic liquids, such as 1-allyl-3-butylpyridinium chloride from 3-butylpyridine, demonstrates another avenue for creating functional materials from butyl-substituted heterocycles. frontiersin.org These ionic liquids have applications as novel solvents for biomass processing. frontiersin.org

| Material Class | Potential Application | Role of Pyridazine/Pyridine Core | Role of Butyl Substituent | Reference |

|---|---|---|---|---|

| Charge Transporting Materials | Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs) | Provides electron-deficient character for electron transport or acts as a Lewis base for surface passivation. | Enhances solubility, improves film morphology, and increases hydrophobicity for device stability. | rsc.orgresearchgate.net |

| Ionic Liquids | Specialty solvents (e.g., for biomass dissolution). | Forms the cationic part of the ionic liquid salt (as a pyridinium (B92312) or pyridazinium ion). | Modifies the physical properties of the ionic liquid, such as melting point and viscosity. | frontiersin.org |

| Complex Heterocyclic Scaffolds | Pharmaceuticals, Agrochemicals | Serves as a core structural unit for biologically active molecules. | Influences steric interactions with biological targets and improves lipophilicity. |

Research in Specialized Chemical Agents (e.g., agrochemical intermediates)

The exploration of novel molecular scaffolds is a critical endeavor in the development of new agrochemical products. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a recognized pharmacophore in medicinal chemistry and has garnered increasing interest in the agricultural sector for the synthesis of herbicides, insecticides, and fungicides. Within this chemical class, this compound has emerged as a noteworthy precursor in the research and development of next-generation crop protection agents.

Precursors for Agrochemical Research and Development

This compound serves as a key building block in the synthesis of more complex, biologically active molecules for agricultural applications. Its structure, featuring a reactive pyridazine ring and a lipophilic butyl group, allows for diverse chemical modifications, enabling researchers to fine-tune the properties of the final compounds to target specific pests or diseases.

Recent patent literature highlights the role of this compound as an intermediate in the creation of innovative agrochemicals. For instance, its inclusion in patents for pest-killing active benzamide (B126) and azine compounds, as well as pyrazole (B372694) derivatives, underscores its utility in developing new insecticides. google.comgoogle.com Furthermore, this compound has been cited in patents for novel fungicidal compositions, indicating its potential in the synthesis of agents to combat fungal pathogens in crops. google.com

The research detailed in these patents often involves the chemical modification of the this compound scaffold to produce a library of derivative compounds. These derivatives are then screened for their biological activity against a range of agricultural pests and diseases. The butyl group at the 3-position of the pyridazine ring is a significant feature, as it can influence the compound's solubility, stability, and interaction with biological targets, which are crucial factors in the efficacy of an agrochemical.

Below is a data table summarizing the documented involvement of this compound as a precursor in agrochemical research, based on patent filings.

| Patent Reference | Agrochemical Class | Role of this compound |

| CN112839933A | Insecticide (Benzamide/Azine) | Precursor/Intermediate |

| CN111050559B | Insecticide (Pyrazole Derivative) | Precursor/Intermediate |

| CN112770632B | Fungicide | Precursor/Intermediate |

Conclusion and Future Research Trajectories for 3 Butylpyridazine Chemistry

Synthesis of Current Research Insights and Contributions

Current research on pyridazine (B1198779) derivatives has established them as a significant class of heterocyclic compounds with a wide array of biological activities and material applications. researchgate.net The pyridazine ring's unique electronic properties, including its planar configuration that facilitates π-π stacking interactions, make it an attractive scaffold for the design of novel functional molecules. nih.govrsc.org

Although specific studies on 3-butylpyridazine are not extensively documented, the existing knowledge on the synthesis and functionalization of the pyridazine ring provides a roadmap for its exploration. General synthetic strategies for pyridazine derivatives, such as [4+2] cycloaddition reactions and functional group transformations, can be adapted for the targeted synthesis of this compound and its analogs. organic-chemistry.orgbenthamdirect.com The butyl group at the 3-position is anticipated to influence the compound's lipophilicity and steric profile, which could, in turn, modulate its biological activity and material properties.

Identification of Open Questions and Future Research Challenges

The chemistry of this compound is largely unexplored, presenting a number of open questions and research challenges that need to be addressed to unlock its full potential.

Key unanswered questions include:

Optimal Synthetic Routes: What are the most efficient and scalable synthetic methods for the preparation of this compound with high purity and yield?

Detailed Physicochemical Characterization: What are the precise spectroscopic, crystallographic, and electronic properties of this compound? A comprehensive characterization is essential for understanding its behavior and for computational modeling.

Reactivity and Functionalization: How does the butyl group at the 3-position influence the reactivity of the pyridazine ring? Exploring its susceptibility to electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions, is crucial for developing a diverse library of derivatives. researchgate.net

Biological Activity Spectrum: What is the full range of biological activities of this compound and its derivatives? Screening for potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders is a critical next step. nih.govnih.gov

Material Science Applications: Can this compound or its derivatives be utilized in the development of novel organic electronic materials, ligands for catalysis, or high-energy density materials? rsc.org

Future research in this area will need to overcome several challenges:

Selective Functionalization: Achieving regioselective functionalization of the pyridazine ring, particularly at positions other than the butyl-substituted carbon, can be challenging due to the directing effects of the nitrogen atoms and the alkyl group. researchgate.net

Scalability of Synthesis: Developing synthetic routes that are amenable to large-scale production is essential for any potential commercial applications.

Comprehensive Biological Evaluation: Thorough in vitro and in vivo testing is required to validate any promising biological activities and to understand the structure-activity relationships.

Emerging Trends and Prospective Avenues for this compound Research

The future of this compound research is likely to be shaped by broader trends in medicinal chemistry, materials science, and sustainable chemistry.

Emerging trends and promising research avenues include:

Medicinal Chemistry and Drug Discovery:

Kinase Inhibitors: The pyridazine scaffold is present in several kinase inhibitors. researchgate.net Investigating the potential of this compound derivatives as inhibitors of specific kinases implicated in cancer and inflammatory diseases is a promising direction.

Antimicrobial Agents: Given the urgent need for new antibiotics, screening this compound derivatives for activity against a broad spectrum of bacteria and fungi could lead to the discovery of novel antimicrobial agents. nih.gov

Central Nervous System (CNS) Active Agents: The pyridazine core is found in some CNS-active drugs. researchgate.net The lipophilic butyl group in this compound may enhance blood-brain barrier penetration, making its derivatives interesting candidates for neurological disorders.

Materials Science:

Organic Electronics: The planar structure of the pyridazine ring suggests potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The butyl group could be used to tune the solubility and film-forming properties of such materials.

Coordination Chemistry and Catalysis: Pyridazines can act as ligands for transition metals. researchgate.net this compound could be explored as a ligand for developing novel catalysts for various organic transformations.

Agrochemicals:

The pyridazine moiety is a component of some herbicides and insecticides. grandviewresearch.commdpi.com The introduction of a butyl group could lead to new agrochemicals with improved efficacy or a more favorable environmental profile.

Sustainable Chemistry:

Future synthetic efforts should focus on developing environmentally friendly methods for the synthesis of this compound and its derivatives, utilizing greener solvents, catalysts, and reaction conditions. nih.gov

The following table provides a summary of prospective research avenues for this compound:

| Research Area | Prospective Avenues |

| Medicinal Chemistry | Development of kinase inhibitors, antimicrobial agents, and CNS-active compounds. |

| Materials Science | Exploration as components of organic electronic materials and as ligands in catalysis. |